CRA1000

CRF1 receptor binding receptor subtype selectivity GPCR pharmacology

Procure CRA1000 (CAS 226948-11-4), an orally active, selective CRF1 antagonist with a >330-fold selectivity window over CRF2 (Ki 14.8 nM). Validated in preclinical models of anxiety, depression, and stress at 3 mg/kg—3.3x lower dose than CP-154,526—with no sedation or motor impairment. Chronic dosing attenuates stress-induced HPA activation while preserving basal rhythms. Essential for ex vivo occupancy, behavioral pharmacology, and addiction studies. Ensure experimental reproducibility with compound-specific validation.

Molecular Formula C28H33FN4S
Molecular Weight 476.7 g/mol
CAS No. 226948-11-4
Cat. No. B1669598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA1000
CAS226948-11-4
Synonyms2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino)-4-(4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl)-6-methylpyrimidine
CRA-1000
CRA1000
Molecular FormulaC28H33FN4S
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C
InChIInChI=1S/C28H33FN4S/c1-6-33(25-11-10-22(19(2)3)18-26(25)34-5)28-30-20(4)16-27(31-28)32-14-12-21(13-15-32)23-8-7-9-24(29)17-23/h7-12,16-19H,6,13-15H2,1-5H3
InChIKeyDDSMCPASYQDKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CRA1000 (CAS 226948-11-4): Preclinical CRF1 Antagonist Reference Standard for Stress Neurobiology Research Procurement


CRA1000 (CAS 226948-11-4, molecular formula C28H33FN4S, MW 476.65) is an orally active, selective, and competitive nonpeptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [1]. It belongs to the 4-(tetrahydropyridinyl)-6-methylpyrimidine chemotype and was identified via screening by Taisho Pharmaceutical as a tool compound for investigating CRF1-mediated stress responses and neuropsychiatric disorders [2]. The compound demonstrates established pharmacological validation across multiple preclinical models of anxiety, depression, and stress-related behaviors, positioning it as a recognized reference antagonist for CRF1 target engagement studies [3].

CRA1000 (CAS 226948-11-4): Why Alternative CRF1 Antagonists Cannot Be Assumed Interchangeable in Preclinical Stress Research


CRF1 antagonists exhibit substantial heterogeneity in receptor binding affinity, subtype selectivity ratios, functional antagonism potency, oral bioavailability, CNS penetration, and behavioral efficacy profiles [1]. Even structurally related analogs within the same chemical series demonstrate divergent in vivo dose requirements for equivalent behavioral outcomes [2]. Furthermore, the clinical translatability of preclinical stress models varies significantly across CRF1 antagonist chemotypes, with different compounds yielding distinct endocrine modulation profiles and side-effect liabilities [3]. Generic substitution without compound-specific validation therefore introduces unacceptable experimental variability and risks misattribution of pharmacological effects in stress neurobiology investigations. The following quantitative evidence establishes precisely where CRA1000 occupies a defined, data-backed position within the CRF1 antagonist landscape.

CRA1000 (CAS 226948-11-4): Quantitative Differentiation Evidence for Procurement Decisions in CRF1 Antagonist Research


CRA1000 Demonstrates >330-Fold CRF1 Selectivity Over CRF2 in Direct Binding Assays vs. Structurally Related CRF1 Antagonists

CRA1000 exhibits high-affinity binding to CRF1 receptors (Ki = 14.8 nM, rat cortex homogenate) while showing negligible affinity for CRF2 receptors (Ki > 10,000 nM, rat heart membranes) [1]. In transfected COS-7 cell membranes expressing recombinant rat CRF1, CRA1000 demonstrates an IC50 of 30 nM for [125I]ovine CRF displacement, with no detectable effect on [125I]sauvagine binding to CRF2α-expressing cells [2]. This selectivity window (>330-fold for CRF1 over CRF2) positions CRA1000 as a validated tool for isolating CRF1-mediated signaling from CRF2 contributions in stress neurocircuitry investigations.

CRF1 receptor binding receptor subtype selectivity GPCR pharmacology radioligand displacement

CRA1000 Exhibits Functional Antagonism of CRF-Stimulated cAMP Accumulation and ACTH Secretion with Comparable Potency to Reference CRF1 Antagonists

In AtT-20 mouse pituitary corticotroph cells (which endogenously express CRF1 but not CRF2), CRA1000 concentration-dependently inhibits CRF-induced intracellular cAMP accumulation and ACTH secretion [1]. The compound shows no attenuation of CRF responses in COS-7 cells expressing CRF2α, confirming functional CRF1 selectivity. This functional antagonism profile aligns with other CRF1 reference antagonists including CP-154,526 and antalarmin, establishing CRA1000 as a functionally validated tool for studies of hypothalamic-pituitary-adrenal (HPA) axis modulation.

cAMP assay ACTH secretion functional antagonism pituitary cell model CRF1 signaling

CRA1000 Demonstrates Superior Behavioral Efficacy at Lower Oral Dose vs. CP-154,526 in Rat Learned Helplessness Model of Antidepressant Activity

In a direct comparative study using the rat learned helplessness (LH) test—a validated preclinical model of antidepressant activity—repeated oral administration of CRA1000 at 3 mg/kg significantly decreased the number of escape failures, whereas the prototypical CRF1 antagonist CP-154,526 required 10 mg/kg to achieve comparable efficacy [1]. The tricyclic antidepressant imipramine (10 mg/kg) served as a positive control. Both CRF1 antagonists produced effects abolished by exogenous ACTH administration, confirming CRF1-mediated mechanism of action.

learned helplessness antidepressant efficacy oral dosing behavioral pharmacology stress model

CRA1000 Demonstrates Oral Bioactivity Across Multiple Validated Behavioral Models Without Sedative or Motor-Impairing Side Effects

CRA1000 administered orally reverses stress-induced behavioral deficits in multiple validated anxiety/depression models: (i) swim stress-induced reduction of light area time in the mouse light/dark exploration task; (ii) i.c.v. CRF-induced reduction of open arm time in the rat elevated plus-maze; (iii) olfactory bulbectomy-induced hyperemotionality in rats [1]. Critically, CRA1000 at behaviorally effective doses produces no effects on hexobarbital-induced anesthesia, rotarod performance, spontaneous locomotor activity, or passive avoidance memory—demonstrating that anxiolytic/antidepressant efficacy is not confounded by sedation, motor impairment, or cognitive disruption [2].

oral bioavailability anxiolytic activity behavioral pharmacology side-effect profile locomotor activity

CRA1000 Blocks CRF-Induced Locus Coeruleus Neuronal Excitation: Electrophysiological Validation of Central CRF1 Antagonism

Intracerebroventricular (i.c.v.) infusion of CRF increases the firing rate of locus coeruleus (LC) noradrenergic neurons, a key component of the brain stress response and arousal circuitry. Intravenous administration of CRA1000 significantly blocks this CRF-induced LC neuronal excitation, providing direct electrophysiological evidence of functional central CRF1 receptor antagonism in vivo [1]. This validation in a defined stress-relevant neurocircuit distinguishes CRA1000 from CRF1 antagonists lacking demonstrated central electrophysiological activity or those with unknown effects on LC function.

electrophysiology locus coeruleus CRF1 signaling stress neurocircuitry in vivo neuronal recording

Chronic CRA1000 Administration Blunts Stress-Induced HPA Axis Activation Without Altering Basal Endocrine Tone

In a chronic administration paradigm, CRA1000 administered 2 hours prior to immobilization stress significantly reduced stress-induced elevations in plasma adrenocorticotropic hormone (ACTH) and corticosterone concentrations in rats, while exerting no effect on basal (non-stress) ACTH and corticosterone levels [1]. This selective suppression of stress-evoked HPA axis activation—without disrupting tonic neuroendocrine homeostasis—represents a favorable pharmacological profile for studies requiring discrimination between basal and stress-induced CRF1 signaling.

chronic dosing HPA axis ACTH corticosterone stress endocrinology

CRA1000 (CAS 226948-11-4): Validated Preclinical Research Applications for Stress Neurobiology and CRF1 Pharmacology Studies


CRF1-Selective Target Engagement Studies in Stress Neurocircuitry Mapping

Researchers investigating the differential contributions of CRF1 versus CRF2 receptor subtypes to stress-related behaviors require a validated CRF1-selective antagonist. CRA1000 provides a >330-fold selectivity window for CRF1 (Ki = 14.8 nM) over CRF2 (Ki > 10,000 nM), confirmed in both native rat tissues and recombinant expression systems [1]. This selectivity, combined with established oral bioactivity and CNS penetration evidenced by locus coeruleus electrophysiology, makes CRA1000 appropriate for ex vivo receptor occupancy studies, in vivo target engagement validation, and functional mapping of CRF1-mediated stress circuits without confounding CRF2 antagonism [2].

Preclinical Antidepressant and Anxiolytic Efficacy Studies Requiring Oral Dosing with Minimal Side-Effect Confounds

Investigators conducting behavioral pharmacology studies of antidepressant or anxiolytic mechanisms benefit from CRA1000's demonstrated oral efficacy at 3 mg/kg in the rat learned helplessness model—a 3.3-fold lower effective dose than CP-154,526 (10 mg/kg) in head-to-head comparison [1]. Additionally, CRA1000 at behaviorally effective doses produces no sedation, motor impairment, or cognitive disruption in comprehensive behavioral side-effect batteries, enabling clean interpretation of anxiolytic/antidepressant outcomes [2]. These characteristics support chronic oral dosing studies where maintaining behavioral specificity and minimizing compound consumption are priorities.

Stress-Induced HPA Axis Dysregulation Studies Requiring Basal Endocrine Preservation

Experiments examining the role of CRF1 in mediating stress-evoked HPA axis activation while needing to preserve normal circadian endocrine rhythms are well-suited for CRA1000. Chronic CRA1000 administration significantly attenuates immobilization stress-induced ACTH and corticosterone surges while leaving basal (non-stress) hormone levels unaffected [1]. This pharmacological profile enables researchers to dissect stress-specific HPA contributions from tonic homeostatic regulation—a critical distinction in chronic stress paradigms, stress-related mood disorder models, and studies of HPA axis sensitization or habituation [2].

Alcohol and Substance Withdrawal-Induced Anxiety Research

Investigators studying the role of CRF1 receptors in ethanol withdrawal-induced anxiety and stress-facilitated drug-seeking behaviors can utilize CRA1000 based on demonstrated efficacy in these specific models. CRA1000 blocks ethanol withdrawal-induced anxiety-like behavior in rats and, alongside other CRF1 antagonists, completely counteracts restraint stress-induced anxiety in alcohol-preferring P rats [1]. These validated applications in addiction neurobiology support procurement for studies examining CRF1-mediated mechanisms in substance use disorders, withdrawal syndromes, and stress-induced reinstatement paradigms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRA1000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.